3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide
Overview
Description
3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Bromo Group: The bromo group can be introduced via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).
Formation of the Oxopropyl Group: The oxopropyl group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Formation of the Hydrobromide Salt: The final hydrobromide salt can be formed by treating the compound with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions could lead to the formation of reduced quinazolinone derivatives.
Substitution: The bromo group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromo group could yield a variety of substituted quinazolinone derivatives.
Scientific Research Applications
3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biological Studies: Investigation of its biological activity and mechanism of action in various cellular and animal models.
Chemical Biology: Use as a chemical probe to study biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide would depend on its specific biological activity. Generally, quinazolinone derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-oxopropyl)quinazolin-4(3H)-one: Lacks the bromo group, which may affect its biological activity and chemical reactivity.
3-(3-chloro-2-oxopropyl)quinazolin-4(3H)-one: Similar structure but with a chloro group instead of a bromo group, which may result in different reactivity and biological properties.
3-(3-bromo-2-oxopropyl)quinazolin-2(1H)-one: Similar structure but with a different position of the oxo group, which may influence its chemical and biological behavior.
Uniqueness
The presence of the bromo group in 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide may confer unique reactivity and biological activity compared to its analogs. The bromo group can participate in specific chemical reactions, such as nucleophilic substitution, and may also influence the compound’s interaction with biological targets.
Properties
IUPAC Name |
3-(3-bromo-2-oxopropyl)quinazolin-4-one;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2.BrH/c12-5-8(15)6-14-7-13-10-4-2-1-3-9(10)11(14)16;/h1-4,7H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIODYCBNNKNGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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